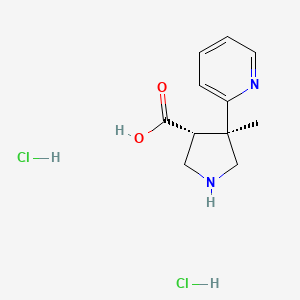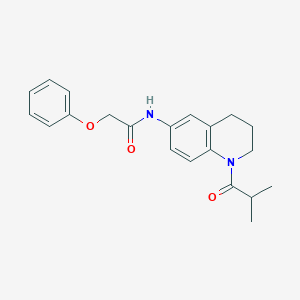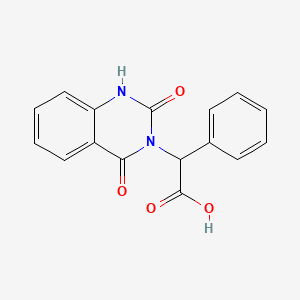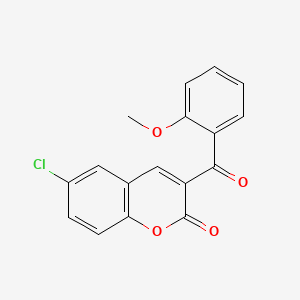
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It is a synthetic derivative of natural coumarin, which is found in various plants. The compound has been of interest to researchers due to its potential applications in the field of medicine and pharmacology.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of reactive oxygen species (ROS). The anticancer activity of the compound is thought to be mediated by inducing apoptosis through the activation of caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects:
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The compound has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell lines. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to have low toxicity and high solubility in various solvents. However, the compound has some limitations. It is not very stable under acidic conditions and can degrade over time. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Future Directions
There are several future directions for the study of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to study the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies could be conducted to investigate the compound's pharmacokinetics and pharmacodynamics in vivo and its potential as a chemotherapeutic agent for cancer treatment.
Conclusion:
In conclusion, 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one is a synthetic derivative of natural coumarin that has potential applications in the field of medicine and pharmacology. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of the compound is not fully understood, but it is thought to involve the inhibition of NF-κB activation and the reduction of ROS levels. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of the compound, including its potential as a therapeutic agent for inflammatory diseases and cancer treatment.
Synthesis Methods
The synthesis of 6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one involves the reaction of 6-chloro-2-hydroxybenzaldehyde and 2-methoxybenzoic acid with ethyl acetoacetate in the presence of a base. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the coumarin ring. The compound can be purified by recrystallization or column chromatography.
Scientific Research Applications
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. In addition, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
6-chloro-3-(2-methoxybenzoyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-21-15-5-3-2-4-12(15)16(19)13-9-10-8-11(18)6-7-14(10)22-17(13)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUAUYZYQMLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(2-methoxybenzoyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2621287.png)
![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)
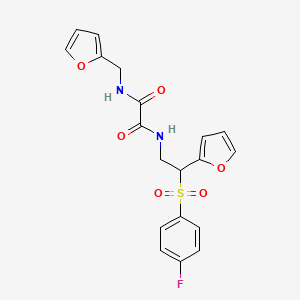
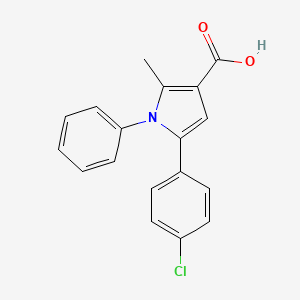
![N-(2,5-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2621296.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)
![N-(2-(diethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2621301.png)
